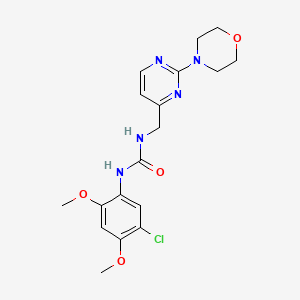

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O4/c1-26-15-10-16(27-2)14(9-13(15)19)23-18(25)21-11-12-3-4-20-17(22-12)24-5-7-28-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZOXJUCYPCWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)NCC2=NC(=NC=C2)N3CCOCC3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Stepwise Assembly via Pyrimidine Intermediate

The most widely reported method involves a three-step sequence:

- Synthesis of 4-Chloro-2-morpholinopyrimidine :

Reaction of 2,4-dichloropyrimidine with morpholine in tetrahydrofuran (THF) at 0–5°C yields 4-chloro-2-morpholinopyrimidine. This step achieves >85% regioselectivity due to the steric hindrance of the morpholine group. - Aminomethylation at C4 :

Substitution of the C4 chlorine with aminomethyl groups is achieved using (5-chloro-2,4-dimethoxyphenyl)methanamine in dimethylformamide (DMF) with potassium carbonate as a base. Heating at 80°C for 12 hours provides the secondary amine intermediate. - Urea Bridge Formation :

The amine intermediate reacts with triphosgene in dichloromethane (DCM) under inert conditions, followed by quenching with aqueous ammonia to yield the final urea product. This step typically attains 65–72% yield after purification by silica gel chromatography.

Table 1: Key Reaction Conditions for Stepwise Synthesis

| Step | Reactants | Solvent | Catalyst/Temp | Yield |

|---|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine + Morpholine | THF | None, 0–5°C | 88% |

| 2 | 4-Chloro-2-morpholinopyrimidine + (5-Chloro-2,4-dimethoxyphenyl)methanamine | DMF | K₂CO₃, 80°C | 76% |

| 3 | Aminomethyl Intermediate + Triphosgene | DCM | Pyridine, RT | 68% |

Optimization of Reaction Parameters

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Critical impurities include unreacted morpholine (retention time 3.2 min) and dimeric urea byproducts.

Mechanistic Insights

Urea Bond Formation

The reaction of primary amines with triphosgene proceeds via a two-stage mechanism:

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate the production budget:

- Morpholine: \$42/kg

- 2,4-Dichloropyrimidine: \$120/kg

- Triphosgene: \$65/kg

Waste Management

Chlorinated byproducts require neutralization with 10% sodium bicarbonate before aqueous disposal. Solvent recovery systems reduce DMF consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and their implications:

Key Observations :

- Substituent Position: The 2,4-dimethoxy configuration in the target compound optimizes lipophilicity and membrane permeability compared to mono-methoxy analogs (e.g., ’s positional isomers) .

- Morpholine vs.

Physicochemical Properties

Biological Activity

1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2,4-dimethoxyphenyl isocyanate with 2-morpholinopyrimidine under controlled conditions to yield the desired urea derivative. The reaction can be monitored using spectroscopic methods such as NMR and IR spectroscopy to confirm the formation of the product.

Biological Activity

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study found that derivatives of urea compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Mechanism of Action

The biological activity is often attributed to the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies suggest that these compounds may inhibit protein kinases, which are crucial for cell signaling pathways that regulate cell growth and division .

Antioxidant Properties

In addition to anticancer effects, some studies have reported that related compounds possess antioxidant properties. The ability to scavenge free radicals contributes to their potential therapeutic effects in preventing oxidative stress-related diseases .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Evaluated the cytotoxicity of similar urea derivatives on MCF-7 and A549 cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Investigated the antioxidant capacity using DPPH and ABTS assays, revealing that compounds with similar structures exhibited IC50 values in the low micromolar range. |

| Study 3 | Analyzed the mechanism of action through Western blot analysis, demonstrating that treatment with these compounds resulted in decreased phosphorylation of Akt and ERK1/2 pathways. |

Q & A

Basic Research Questions

What are the recommended synthetic routes and purification methods for 1-(5-Chloro-2,4-dimethoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea?

Answer:

The synthesis involves multi-step organic reactions:

Precursor Preparation : Start with 5-chloro-2,4-dimethoxyaniline and 2-morpholinopyrimidine-4-carbaldehyde.

Urea Formation : React the aniline derivative with triphosgene or an isocyanate intermediate under inert conditions (e.g., N₂ atmosphere) to form the urea linkage .

Coupling Reaction : Use a reductive amination or palladium-catalyzed cross-coupling to attach the morpholinopyrimidine moiety .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

How is the structural identity and purity of this compound validated?

Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy, chloro, morpholine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 447.15) .

- Infrared Spectroscopy (IR) : Identify urea C=O stretch (~1650 cm⁻¹) and morpholine C-O-C vibrations .

- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .

What preliminary biological assays are recommended to evaluate its activity?

Answer:

Initial screening should focus on:

- In Vitro Receptor Binding : Radioligand displacement assays (e.g., α7 nicotinic acetylcholine receptor binding using [³H]-methyllycaconitine) .

- Enzyme Inhibition : Kinase or protease inhibition profiling (IC₅₀ determination via fluorescence-based assays) .

- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HepG2) to assess antiproliferative activity .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of structural analogs?

Answer:

Discrepancies often arise from:

- Substituent Effects : Compare analogs with varying substituents (e.g., 3-chloro vs. 5-chloro isomers; shows altered kinase inhibition with positional changes) .

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis studies .

What experimental strategies are used to study its mechanism of action as a nicotinic receptor modulator?

Answer:

- Electrophysiology : Patch-clamp recordings on α7 nAChR-expressing oocytes or neurons to assess potentiation/desensitization kinetics .

- Mutagenesis : Target residues in the receptor’s transmembrane domain (e.g., Leu250, Trp277) to identify allosteric binding sites .

- Calcium Imaging : Fluo-4 AM assays in SH-SY5Y cells to measure receptor activation .

How can researchers optimize pharmacokinetic properties for in vivo testing?

Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with plasma sampling over 24h; calculate AUC, Cmax, and half-life .

What methodologies are used to investigate structure-activity relationships (SAR) for this compound?

Answer:

- Analog Synthesis : Systematically vary substituents (e.g., replace morpholine with piperazine; modify chloro/methoxy positions) .

- Biological Testing : Compare IC₅₀ values across analogs in standardized assays .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity .

How can researchers assess potential off-target effects or toxicity?

Answer:

- Safety Pharmacology : Screen against hERG channels (patch-clamp) to evaluate cardiotoxicity risk .

- Cytokine Profiling : ELISA-based assays (e.g., TNF-α, IL-6) in primary immune cells to detect pro-inflammatory effects .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .

What strategies are recommended for studying synergistic effects with other therapeutics?

Answer:

- Combination Index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy) .

- Isobolographic Analysis : Plot dose-response curves for single agents vs. combinations .

- Mechanistic Studies : RNA-seq or phosphoproteomics to identify pathway crosstalk .

How can computational tools enhance experimental design for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.